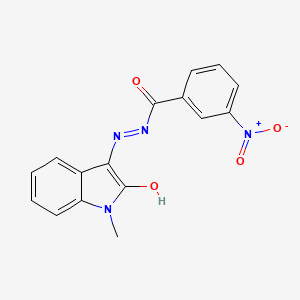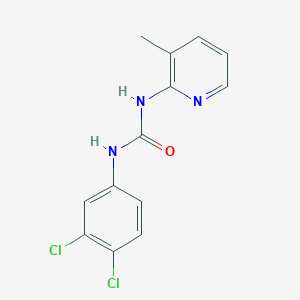![molecular formula C12H13N3O B5856787 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)
2-cyano-3-[(4-methylphenyl)amino]-2-butenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-[(4-methylphenyl)amino]-2-butenamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for treating various types of cancer. It selectively targets the Bruton's tyrosine kinase (BTK) pathway, which is involved in the growth and survival of cancer cells.
作用机制
2-cyano-3-[(4-methylphenyl)amino]-2-butenamide selectively targets the BTK pathway, which is involved in the activation of various signaling pathways that promote cancer cell proliferation and survival. BTK is a key mediator of B-cell receptor signaling, which is important for the growth and survival of B-cell lymphomas and leukemias. This compound binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical models of various types of cancer. It inhibits the growth and survival of cancer cells by blocking the BTK pathway, which is involved in the activation of various signaling pathways that promote cancer cell proliferation and survival. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. However, further studies are needed to determine the optimal dosing and safety profile of this compound in humans.
实验室实验的优点和局限性
One advantage of 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide is its selective targeting of the BTK pathway, which makes it a promising therapeutic agent for treating various types of cancer. However, one limitation is its relatively low yield in the synthesis process, which may limit its availability and accessibility for research purposes.
未来方向
There are several future directions for the research and development of 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide. One direction is to further optimize the synthesis method to increase the yield and availability of the compound for research purposes. Another direction is to conduct clinical trials to determine the safety and efficacy of this compound in humans. Additionally, further studies are needed to determine the optimal dosing and combination therapies for this compound in various types of cancer. Finally, there is a need for further research to understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
合成方法
The synthesis of 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide involves several steps, including the reaction of 4-methylphenylamine with acrylonitrile to form 2-cyano-3-[(4-methylphenyl)amino]-2-propenenitrile, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product. The overall yield of this synthesis method is around 30%.
科学研究应用
2-cyano-3-[(4-methylphenyl)amino]-2-butenamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells by blocking the BTK pathway, which is involved in the activation of various signaling pathways that promote cancer cell proliferation and survival. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
属性
IUPAC Name |
(E)-2-cyano-3-(4-methylanilino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)15-9(2)11(7-13)12(14)16/h3-6,15H,1-2H3,(H2,14,16)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZDNPPPFLGOOH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=C(C#N)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C(\C#N)/C(=O)N)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5856706.png)
![methyl 4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5856710.png)


![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)

![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)



